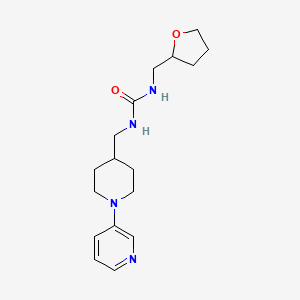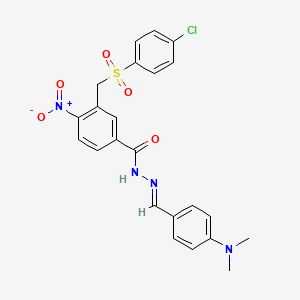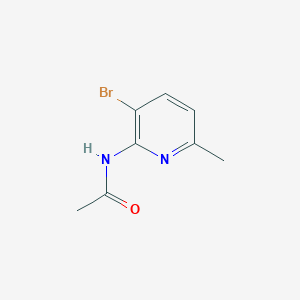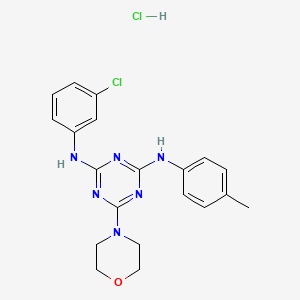
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is a urea-based molecule that has been synthesized through a multi-step process involving the use of various reagents and solvents.
Mechanism of Action
The exact mechanism of action of 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is not fully understood. However, studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the development of Alzheimer's disease. Additionally, the compound has been shown to have antibacterial and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. Additionally, the compound has been tested for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which requires the use of various reagents and solvents.
Future Directions
There are several future directions for the study of 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea. One potential direction is the development of more efficient synthesis methods that can reduce the use of hazardous reagents and solvents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. The compound could also be tested for its potential use in the treatment of other diseases and disorders. Finally, the compound could be modified to improve its pharmacokinetic properties and reduce any potential side effects.
Synthesis Methods
The synthesis of 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent to form the intermediate compound, 1-(pyridin-3-yl)piperidin-4-ol. The intermediate is then reacted with 2-chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide to form the final product, 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea.
Scientific Research Applications
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been tested for its potential use in the treatment of bacterial and viral infections.
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-13-16-4-2-10-23-16)19-11-14-5-8-21(9-6-14)15-3-1-7-18-12-15/h1,3,7,12,14,16H,2,4-6,8-11,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJXDNMAPGISLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2692878.png)


![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)



![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)




![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)